molecular formula C11H10N2 B11989932 Pyrimidine, 4-(4-methylphenyl)- CAS No. 99984-58-4

Pyrimidine, 4-(4-methylphenyl)-

Cat. No.: B11989932
CAS No.: 99984-58-4
M. Wt: 170.21 g/mol
InChI Key: ANPZNGHHASMJLS-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(4-methylphenyl)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with urea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring .

Industrial Production Methods: Industrial production of pyrimidine derivatives often involves multi-step synthesis processes that include the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis and solvent-free conditions are some of the modern techniques employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved may include kinase inhibition, cell cycle arrest, and modulation of signaling pathways .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: Pyrimidine, 4-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activity profiles. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their potent CDK2 inhibitory activity, which is a target for cancer treatment . In contrast, Pyrimidine, 4-(4-methylphenyl)- may have different enzyme targets and therapeutic applications .

Properties

CAS No.

99984-58-4

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-7-12-8-13-11/h2-8H,1H3

InChI Key

ANPZNGHHASMJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NC=C2

Origin of Product

United States

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